molecular formula C12H20O B578943 6-Oxadispiro[4.1.4~7~.2~5~]tridecane CAS No. 179-59-9

6-Oxadispiro[4.1.4~7~.2~5~]tridecane

Cat. No.: B578943
CAS No.: 179-59-9
M. Wt: 180.291
InChI Key: YMHSDIRTXIEOLV-UHFFFAOYSA-N
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Description

6-Oxadispiro[4.1.4~7~.2~5~]tridecane is a unique organic compound characterized by its spirocyclic structure. This compound contains a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of an oxygen atom within the spiro linkage adds to its distinctiveness. The molecular formula of this compound is C12H20O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxadispiro[4.1.4~7~.2~5~]tridecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Oxadispiro[4.1.4~7~.2~5~]tridecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Oxadispiro[4.1.4~7~.2~5~]tridecane has several applications in scientific research:

    Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Oxadispiro[4.1.4~7~.2~5~]tridecane involves its interaction with molecular targets through its spirocyclic structure. The oxygen atom within the spiro linkage can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane: Another spirocyclic compound with a different ring structure.

    Spiro[4.4]nonane: A smaller spirocyclic compound with fewer carbon atoms.

    Spiro[5.5]undecane: A larger spirocyclic compound with more carbon atoms.

Uniqueness

6-Oxadispiro[4.1.4~7~.2~5~]tridecane is unique due to the presence of an oxygen atom within its spiro linkage, which is not commonly found in other spirocyclic compounds. This feature contributes to its distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-oxadispiro[4.1.47.25]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-6-11(5-1)9-10-12(13-11)7-3-4-8-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHSDIRTXIEOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC3(O2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667711
Record name 6-Oxadispiro[4.1.4~7~.2~5~]tridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179-59-9
Record name 6-Oxadispiro[4.1.4~7~.2~5~]tridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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